![molecular formula C14H18N4O3 B1409235 (R)-methyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate CAS No. 1369532-11-5](/img/structure/B1409235.png)
(R)-methyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate
説明
®-methyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring, a cyclopenta[d]pyrimidine core, and a methyl ester functional group, making it a versatile molecule for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Cyclopenta[d]pyrimidine Core: This step involves the cyclization of a suitable precursor, such as a substituted pyrimidine, under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the cyclopenta[d]pyrimidine intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
化学反応の分析
Types of Reactions
®-methyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the piperazine or cyclopenta[d]pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and
生物活性
(R)-methyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to explore its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Synthesis and Structural Insights
This compound belongs to a class of cyclopenta[d]pyrimidines, which have been synthesized through various methodologies. The structural framework includes a piperazine moiety that is crucial for its biological activity. The synthesis often involves modifications at different positions of the cyclopenta[d]pyrimidine scaffold to enhance potency against specific biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor efficacy of cyclopenta[d]pyrimidine derivatives, including this compound. It has been shown to inhibit the proliferation of various cancer cell lines by interfering with microtubule dynamics:
- Mechanism of Action : The compound acts as an anti-microtubule agent, similar to colchicine, by binding to the colchicine site on tubulin. This binding prevents microtubule polymerization, disrupting mitotic spindle formation and leading to cell cycle arrest in the G2/M phase.
- Efficacy Against Cancer Cell Lines : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. For instance, IC50 values in the low micromolar range have been reported for these cell lines, indicating potent antitumor activity .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the piperazine ring and cyclopenta[d]pyrimidine structure can significantly impact biological activity:
Modification | Effect on Activity |
---|---|
N-Methyl Group | Enhances potency against tumor cells |
4'-Methoxy Substitution | Important for maintaining anti-tumor activity |
Variations at R1, R2 | Can lead to improved binding affinity |
These findings suggest that careful structural modifications can optimize the biological efficacy of these compounds.
In Vivo Studies
In vivo experiments using xenograft models have shown that this compound can significantly reduce tumor size compared to control groups. These studies confirm its potential as a therapeutic agent in cancer treatment .
Comparative Analysis
Comparative studies with other known anti-tumor agents reveal that this compound exhibits superior efficacy against multidrug-resistant cancer cell lines. It has been noted that compounds with similar structural features often show varying degrees of activity depending on their specific substitutions .
科学的研究の応用
AKT Inhibitors
One of the primary applications of this compound is in the development of AKT inhibitors. AKT, or Protein Kinase B, is a critical player in various cellular processes, including metabolism, proliferation, and survival. The compound has been noted for its role in synthesizing N-protected derivatives that serve as precursors for potent AKT inhibitors such as Ipatasertib. The improved processes for preparing these compounds enhance scalability and efficiency in drug manufacturing, which is crucial for clinical applications .
Antitumor Activity
Research has indicated that derivatives of this compound exhibit antitumor properties by acting on specific pathways involved in cancer cell proliferation. The structural modifications of related compounds have been shown to enhance their potency against various cancer cell lines, suggesting that (R)-methyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate could be a valuable scaffold for further development .
Enzyme Inhibition
The compound has demonstrated potential as an inhibitor for various enzymes implicated in disease processes. For instance, studies have shown that modifications to the cyclopenta[d]pyrimidine scaffold can lead to enhanced inhibition of enzymes like dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis in certain pathogens . This suggests possible applications in developing treatments for diseases such as malaria.
Selectivity and Potency
The selectivity of this compound against human enzymes compared to pathogen-specific targets is a vital aspect of its pharmacological profile. Compounds derived from this structure have been shown to maintain high selectivity while achieving low nanomolar potency against target enzymes . This balance is essential for minimizing side effects during therapy.
Case Studies and Research Findings
特性
IUPAC Name |
methyl 4-[(5R)-5-methyl-7-oxo-5,6-dihydrocyclopenta[d]pyrimidin-4-yl]piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-9-7-10(19)12-11(9)13(16-8-15-12)17-3-5-18(6-4-17)14(20)21-2/h8-9H,3-7H2,1-2H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCSKPHHSWLLTB-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C1C(=NC=N2)N3CCN(CC3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)C2=C1C(=NC=N2)N3CCN(CC3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。